![molecular formula C17H16ClNO4S B3035162 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide CAS No. 303150-90-5](/img/structure/B3035162.png)
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide
Overview
Description
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide, also known as Chlorophenylsulfonyl-5-oxo-5-phenylpentanamide, is a synthetic molecule that has been used in scientific research for a variety of applications. It is a sulfur-containing compound that has a unique structure that allows it to interact with biological systems in a variety of ways.
Scientific Research Applications
Antiviral Activity : A study synthesized derivatives related to 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide and evaluated their antiviral properties, particularly against tobacco mosaic virus (Chen et al., 2010).
Antimicrobial Applications : Research on compounds synthesized from 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide derivatives demonstrated significant antimicrobial activity against various Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).
Molecular Docking and Structural Analysis : A study focused on the crystal structure of compounds related to 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide, aiding in understanding their interaction with biological targets (Al-Hourani et al., 2015).
Development of Fluorescent Molecular Probes : These compounds have been utilized in the development of fluorescent solvatochromic dyes for biological studies (Diwu et al., 1997).
Cardiac Myosin Activation : Some derivatives have been explored for their potential as cardiac myosin activators, which could be relevant in the treatment of heart failure (Manickam et al., 2019).
Anticonvulsant Properties : Research has been conducted on the anticonvulsant activity of compounds structurally similar to 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide (Meza-Toledo, Juárez-Carvajal, & Carvajal-Sandoval, 1998).
Type II Diabetes Treatment : Some derivatives have shown potential as inhibitors of the α-glucosidase enzyme, which is significant for the treatment of type II diabetes (ur-Rehman et al., 2018).
Synthesis and Antimicrobial Activity of Azetidin-2-one Derivatives : These derivatives were evaluated for antibacterial and antifungal activities, providing insights into their potential as antimicrobial agents (Shah et al., 2014).
Chemical Synthesis and Characterization : Studies have been conducted to understand the chemical synthesis and characterization of related compounds, which is vital for their application in various fields (Dyachenko & Krasnikov, 2012).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-5-oxo-5-phenylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-6-8-14(9-7-13)24(22,23)16(17(19)21)11-10-15(20)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSWDOECVEVNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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